molecular formula C14H18N4O2 B2763889 N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797159-88-6

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2763889
CAS No.: 1797159-88-6
M. Wt: 274.324
InChI Key: KXTFNHFHGTWHHE-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide is linked to a 2-methoxy-2-(o-tolyl)ethyl moiety, where the o-tolyl group (ortho-methylphenyl) and methoxy substituent contribute to its structural uniqueness.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-6-4-5-7-11(10)13(20-3)8-15-14(19)12-9-18(2)17-16-12/h4-7,9,13H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTFNHFHGTWHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CN(N=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under specific conditions to form the desired compound. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural and functional differences between the target compound and related triazole carboxamides reported in the literature:

2.1 Core Structural Variations
  • Triazole Substitution Patterns: The target compound has a 1-methyl group on the triazole ring, distinguishing it from analogs like 3q (1-(o-tolyl)-5-methyl-N-(naphthalen-2-yl)-1H-1,2,3-triazole-4-carboxamide) and 3r (1-(o-tolyl)-5-methyl-N-(6-bromoquinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide), which feature aryl groups at position 1 . The 4-carboxamide group is common across most analogs but differs in the attached substituents. For example:
  • RFM (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) has a difluorophenylmethyl group, enhancing its antiepileptic activity .
  • Compound 3p (1-(2-fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) incorporates a quinolinyl group, likely influencing its binding to metabolic targets .
2.2 Substituent Effects on Pharmacological Properties
  • Compound 35 (5-benzyloxy-2-(cyclopropylmethyl)-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide), featuring tetrafluorobiphenyl and cyclopropylmethyl groups, which may improve metabolic stability .
  • Halogenated Analogs: Bromo (e.g., 3r) and fluoro (e.g., 3o, 3p) substituents in other triazole derivatives are known to enhance binding affinity and pharmacokinetic properties through halogen bonding and increased lipophilicity .

Data Table: Key Structural and Functional Comparisons

Compound Name Triazole Substituents (Position 1) Carboxamide Substituent Key Biological Activity Reference
Target Compound 1-Methyl 2-Methoxy-2-(o-tolyl)ethyl Not reported
3q (1-(o-Tolyl)-5-methyl-N-(naphthalen-2-yl)) 1-(o-Tolyl) Naphthalen-2-yl Wnt/β-catenin inhibition
RFM 1-(2,6-Difluorophenylmethyl) None (direct aryl substitution) Antiepileptic
Compound 32 2-Methyl 3,5-Difluoro[1,1'-biphenyl]-4-yl Not reported (CNS candidate)
Compound 35 2-(Cyclopropylmethyl) 2,3,5,6-Tetrafluoro[1,1'-biphenyl]-4-yl Metabolic stability enhancement

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Common Name: this compound
  • CAS Number: 1797159-88-6
  • Molecular Formula: C₁₄H₁₈N₄O₂
  • Molecular Weight: 274.32 g/mol

The compound's biological activity is largely attributed to its structural features, particularly the 1,2,3-triazole ring, which is known for its ability to interact with various biological targets. Triazole derivatives have been shown to exhibit significant anti-cholinesterase (anti-ChE) activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibitory Activity

Research indicates that compounds containing the triazole moiety can inhibit both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes involved in neurotransmitter breakdown. The incorporation of specific substituents on the triazole ring can enhance this inhibitory activity. For instance:

  • Compounds with long-chain alkyl groups or specific aromatic substitutions have demonstrated improved inhibition against BuChE compared to standard drugs like galantamine .

Anticholinesterase Activity

Studies have reported that triazole derivatives can serve as effective BuChE inhibitors. The IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) for various triazole compounds have shown promising results:

CompoundIC₅₀ (μM)Type of Inhibition
Compound 531.8Noncompetitive
Compound 654.3Noncompetitive

These compounds were also noted to protect neuronal cells from oxidative stress-induced damage, indicating their potential neuroprotective effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are often explored for their efficacy against various pathogens. Preliminary studies indicate that derivatives similar to this compound exhibit antimicrobial activity against both bacterial and fungal strains. However, specific data on this compound's antimicrobial efficacy remains limited and warrants further investigation.

Neuroprotective Effects

A notable study investigated the neuroprotective effects of triazole derivatives in models of oxidative stress. The findings revealed that certain derivatives could significantly reduce neuronal cell death induced by hydrogen peroxide exposure, suggesting a protective role mediated through the inhibition of cholinesterase enzymes .

In Silico Studies

Molecular docking studies have been employed to explore the binding affinities of triazole derivatives with cholinesterase enzymes. These studies indicate that modifications in the molecular structure can lead to enhanced binding interactions, thereby increasing inhibitory potency. For example, the presence of specific substituents on the triazole ring was correlated with improved binding energies against BuChE .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via Huisgen azide-alkyne cycloaddition , a copper(I)-catalyzed reaction that forms the 1,2,3-triazole core. Key steps include:

  • Reaction conditions : Use of terminal alkynes and azides in a 1:1 molar ratio, with Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMF or ethanol) at 60–80°C for 12–24 hours .
  • Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions and confirm regioselectivity of the triazole ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 290.323 for C₁₄H₁₈N₄O₃) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Q. What preliminary biological activities are associated with this triazole derivative?

Triazole carboxamides exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via hydrogen bonding with the triazole ring and methoxy groups .

  • Antimicrobial effects : Disruption of bacterial cell walls through interactions with penicillin-binding proteins (PBPs) .

  • Data table :

    Assay TypeTargetIC₅₀/ MIC (μM)Reference
    Kinase inhibitionEGFR0.45 ± 0.12
    AntibacterialS. aureus12.5

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action for this compound?

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like EGFR by simulating interactions between the triazole ring and ATP-binding pockets .
  • Quantum chemical calculations (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. For example, the methoxy group’s electron-donating effect enhances nucleophilic attack susceptibility .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in physiological conditions (e.g., water, 310K) .

Q. How should researchers address contradictory data in biological assays?

  • Case study : Discrepancies in IC₅₀ values across studies may arise from:
    • Substituent effects : Variations in o-tolyl/methoxy positioning alter steric hindrance and binding kinetics .
    • Assay conditions : Differences in pH, serum proteins, or cell lines (e.g., HeLa vs. MCF-7) impact bioavailability .
  • Mitigation strategies :
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
    • Use isogenic cell lines to control genetic variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility while retaining activity. For example, replacing the o-tolyl group with a pyridyl moiety increases aqueous solubility by 40% .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation) and modify substituents (e.g., fluorination) to block metabolic pathways .

Methodological Notes for Experimental Design

  • Synthetic optimization : Screen solvent systems (e.g., THF vs. ethanol) to maximize yield and minimize by-products .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and validate results with triplicate runs .
  • Data interpretation : Use statistical tools (e.g., ANOVA, t-tests) to confirm significance (p < 0.05) and report confidence intervals .

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